2-Methylnitrosopiperidine

Carcinogenic potency TD50 Nitrosamine risk assessment

2-Methylnitrosopiperidine (2-MNP; CAS 7247-89-4; molecular formula C₆H₁₂N₂O; exact mass 128.0950 Da) is an α-methylated cyclic N-nitrosamine structurally derived from 2-methylpiperidine by N-nitrosation. It belongs to the N-nitrosopiperidine class, a group of potent cohort-of-concern carcinogens whose members exhibit marked structure-dependent variation in carcinogenic potency, target organ specificity, and metabolic activation efficiency.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 7247-89-4
Cat. No. B3386296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnitrosopiperidine
CAS7247-89-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CCCCN1N=O
InChIInChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3
InChIKeySSPVLHFEMWOTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnitrosopiperidine (CAS 7247-89-4): Analytical Reference Standard for Nitrosamine Carcinogenicity Research and Pharmaceutical Impurity Control


2-Methylnitrosopiperidine (2-MNP; CAS 7247-89-4; molecular formula C₆H₁₂N₂O; exact mass 128.0950 Da) is an α-methylated cyclic N-nitrosamine structurally derived from 2-methylpiperidine by N-nitrosation [1]. It belongs to the N-nitrosopiperidine class, a group of potent cohort-of-concern carcinogens whose members exhibit marked structure-dependent variation in carcinogenic potency, target organ specificity, and metabolic activation efficiency [2]. Unlike the unsubstituted parent nitrosopiperidine, the single α-methyl substituent on 2-MNP introduces both stereochemical complexity (syn/anti isomerism and chirality) and quantifiable alterations in tumor latency, organotropism, and formation kinetics, making it a critical comparator compound for structure-activity relationship (SAR) investigations and pharmaceutical nitrosamine risk assessment [1][2].

Why N-Nitrosopiperidine Analogs Cannot Be Interchanged: The Structural Basis of 2-Methylnitrosopiperidine Differentiation


Within the N-nitrosopiperidine class, the position, number, and stereochemistry of methyl substituents profoundly modulate carcinogenic potency, organotropism, metabolic activation rates, and even the ability to form in situ via nitrosation. Direct comparative carcinogenicity studies demonstrate that while the unsubstituted parent compound (N-nitrosopiperidine, NPIP) and its 2-, 3-, and 4-monomethyl derivatives all induce tumors in nearly 100% of treated animals, only 2-methylnitrosopiperidine combines retention of high tumor incidence with a significantly extended survival time and the emergence of hepatocellular carcinomas alongside the typical nasal turbinate and upper gastrointestinal tract tumors [1]. Furthermore, the α-methyl group introduces steric hindrance that reduces the nitrosation rate approximately 5-fold relative to unsubstituted piperidine [2] and enforces a specific axial conformational preference for the methyl substituent that alters the geometry of cytochrome P450-mediated metabolic activation [3]. These quantitative differences mean that 2-MNP is not interchangeable with NPIP, 4-methyl-NPIP, or di-α-substituted analogs in any experimental or risk-assessment context—a point elaborated with specific quantitative evidence below.

2-Methylnitrosopiperidine (CAS 7247-89-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


Carcinogenic Potency (TD50): 2-Methylnitrosopiperidine Is Approximately 10-Fold Less Potent Than Unsubstituted N-Nitrosopiperidine in the Rat

The standardized carcinogenic potency metric TD50 (daily dose rate in mg/kg body weight inducing tumors in 50% of animals) reveals a substantial quantitative difference in potency between 2-methylnitrosopiperidine and unsubstituted N-nitrosopiperidine (NPIP). NPIP has a CPDB-harmonized rat TD50 of 1.43 mg/kg/day [1]. For the enantiomers of 2-methyl-N-nitrosopiperidine, the S(+) enantiomer (CAS 36702-44-0) has a rat TD50 of 13.2 mg/kg/day and the R(-) enantiomer (CAS 14026-03-0) has a rat TD50 of 20.4 mg/kg/day [2][3]. The racemic mixture (CAS 7247-89-4) is expected to exhibit an intermediate potency, representing an approximately 9- to 14-fold reduction in carcinogenic potency relative to NPIP. This magnitude of potency reduction has direct implications for the setting of acceptable intake (AI) limits in pharmaceutical impurity risk assessment, where the structurally related N-nitrosopiperidine group (group 9) has an assigned AI of 499 ng/day based on the least potent relevant structural analog [4].

Carcinogenic potency TD50 Nitrosamine risk assessment

Tumor Organotropism Divergence: 2-Methylnitrosopiperidine Uniquely Induces Hepatocellular Carcinoma in Addition to Nasal and Upper GI Tract Tumors

In the definitive head-to-head chronic carcinogenicity study by Lijinsky and Taylor (1975), nitrosopiperidine (NPIP), 2-methyl-, 3-methyl-, and 4-methyl-nitrosopiperidine were all administered to rats at equimolar concentrations in drinking water (20 mL/day, 5 days/week, up to 50 weeks) [1]. All four monomethyl analogs induced tumors of the nasal turbinates or upper gastrointestinal tract in almost 100% of the animals. However, only 2-methylnitrosopiperidine (2-MNP) exhibited two distinct differentiating features: (a) a significantly longer time to death from these tumors, and (b) the appearance of a number of hepatocellular carcinomas in this longer-lived group—a tumor type not reported for NPIP, 3-methyl, or 4-methyl analogs under identical treatment conditions [1]. This indicates that the α-methyl substitution at position 2 uniquely shifts the organotropic spectrum of NPIP to include hepatocarcinogenicity, likely through altered cytochrome P450-mediated metabolic activation pathways.

Organotropism Hepatocellular carcinoma Tissue-specific carcinogenesis

Nitrosation Rate: α-Methyl Substitution at Position 2 Reduces Formation Kinetics by 5-Fold Relative to Unsubstituted Piperidine

Jones, Lijinsky, and Singer (1974) compared the rates of reaction with nitrous acid for four methyl-substituted piperidines forming the corresponding N-nitrosopiperidines [1]. The relative rates were determined as: piperidine (100), 2-methylpiperidine (20), 2,6-dimethylpiperidine (10), and 2,2,6,6-tetramethylpiperidine (1). The 5-fold reduction in nitrosation rate for 2-methylpiperidine relative to piperidine demonstrates that a single α-methyl group introduces significant steric hindrance to N-nitrosation. This has practical relevance for predicting the formation potential of 2-MNP versus NPIP in drug product formulations where secondary amine precursors and nitrite sources coexist under acidic conditions. In contrast, the tertiary amine N-methylpiperidine exhibited a nitrosation rate approximately 10,000 times slower than piperidine, confirming that the mechanism for tertiary amine nitrosation is fundamentally different from that of secondary amines [1].

Nitrosation kinetics Steric hindrance Formation potential

Mutagenicity Differentiation: Single α-Methyl Substitution Retains Mutagenicity, Whereas Di-α-Substitution Abolishes It

Larimer, Ramey, Lijinsky, and Epler (1978) examined the mutagenicity of N-nitrosopiperidine (NP) and a series of methylated derivatives in Saccharomyces cerevisiae using rat-liver microsomal metabolic activation [1]. NP, 2-methyl-NP, 3-methyl-NP, 4-methyl-NP, and 3,5-dimethyl-NP all tested positive (mutagenic), stimulating forward mutation to canavanine resistance (CAN1 → can1) and reversion of the his1-7 missense marker. Critically, 2,6-dimethyl-NP was not a mutagen under identical conditions [1]. This pattern demonstrates a precise structure-activity threshold: a single α-methyl group at position 2 (or 3, or 4) is permissive for mutagenic activity, whereas simultaneous α-substitution at both positions 2 and 6 eliminates detectable mutagenicity. This finding aligns with and provides mechanistic support for the carcinogenicity data where 2,6-dimethyl- and 2,2,6,6-tetramethyl-nitrosopiperidine showed very few tumors [2].

Mutagenicity Saccharomyces cerevisiae Structure-activity relationship

Conformational Constraint by the α-Methyl Group: 2-Methylnitrosopiperidine Adopts a Predominantly Axial Methyl Conformation Absent in Unsubstituted NPIP

Fraser and Grindley (1975) determined the conformational preferences of N-nitrosopiperidines by 13C NMR spectroscopy [1]. For 2-methylnitrosopiperidine, the syn isomer exists exclusively (100%) in the conformation having the methyl group axial, while the anti isomer adopts the axial methyl conformation predominantly (59%) [1]. This conformational constraint arises from a severe A(1,3) steric interaction between the equatorial methyl group and the nitroso oxygen in the syn configuration. In contrast, unsubstituted N-nitrosopiperidine has no such conformational bias at the α-position. The enforced axial orientation of the methyl group in 2-MNP alters the steric environment around the N-nitroso moiety and may influence the accessibility and orientation of the α-carbon for cytochrome P450-mediated hydroxylation—the rate-limiting step in metabolic activation to the ultimate carcinogenic alkylating species [2].

Conformational analysis 13C NMR Metabolic activation geometry

Stereochemistry-Dependent Carcinogenic Potency: The S(+) Enantiomer Is Approximately 1.55-Fold More Potent Than the R(-) Enantiomer

The Carcinogenic Potency Database (CPDB) contains separate entries for the individual enantiomers of 2-methyl-N-nitrosopiperidine, revealing enantiomer-dependent differences in carcinogenic potency [1][2]. The S(+) enantiomer (CAS 36702-44-0) has a rat TD50 of 13.2 mg/kg/day, whereas the R(-) enantiomer (CAS 14026-03-0) has a rat TD50 of 20.4 mg/kg/day—a 1.55-fold difference [1][2]. Both enantiomers target the nervous system (CPDB code: nrv). This stereochemistry-dependent potency is consistent with the hypothesis that the chirality at the α-carbon influences the efficiency of cytochrome P450-mediated metabolic activation, as the spatial orientation of the methyl group may affect substrate recognition and α-hydroxylation regioselectivity by CYP2A and related isoforms [3]. The racemic mixture (CAS 7247-89-4) therefore represents a composite of two pharmacologically distinct entities, which is a critical consideration when selecting a 2-MNP reference standard for quantitative carcinogenicity or metabolic studies.

Enantiomer-specific carcinogenicity Stereochemistry Chiral nitrosamine

Procurement-Guiding Application Scenarios for 2-Methylnitrosopiperidine (CAS 7247-89-4) Based on Verifiable Evidence


Pharmaceutical Nitrosamine Impurity Risk Assessment: Deriving Compound-Specific Acceptable Intake Limits

Pharmaceutical quality and regulatory affairs teams assessing nitrosamine impurity risk in drug products where 2-methylpiperidine is a potential precursor should select 2-MNP as the reference standard for method development and validation. The approximately 10-fold lower carcinogenic potency (TD50 ~16.5 mg/kg/day) relative to simple dialkylnitrosamines such as NDMA (TD50 ~0.1-0.2 mg/kg/day) and the ~9-14-fold lower potency versus NPIP (TD50 1.43 mg/kg/day) support a higher compound-specific acceptable intake limit, consistent with the 499 ng/day group AI assigned to structural group 9 N-nitrosopiperidines in the Pfizer/IQ consortium framework [1]. The 5-fold slower nitrosation rate of the precursor 2-methylpiperidine relative to piperidine [2] further reduces the expected formation level of 2-MNP under typical drug product conditions, informing the analytical sensitivity target required for confirmatory testing.

Mechanistic Carcinogenesis Research: Tissue-Specific Metabolic Activation and Organotropism Studies

Investigators studying the relationship between nitrosamine structure, cytochrome P450-mediated α-hydroxylation, and target organ specificity should procure 2-MNP as the critical experimental probe within the nitrosopiperidine series. The unique induction of hepatocellular carcinomas by 2-MNP, over and above the nasal turbinate and upper GI tract tumors common to all monomethyl nitrosopiperidines [3], makes it the preferred compound for comparative metabolism studies using liver versus nasal/ esophageal microsomal preparations. The distinct conformational bias of the α-methyl group (exclusively axial in the syn isomer, 59% axial in the anti isomer [4]) provides a stereoelectronic basis for altered CYP active-site recognition that can be interrogated through molecular docking and site-directed mutagenesis of CYP2A isoforms.

Structure-Activity Relationship (SAR) Training Sets for In Silico Nitrosamine Carcinogenicity Prediction Models

Computational toxicology teams developing QSAR or machine learning models for predicting nitrosamine carcinogenicity should include 2-MNP in their training datasets as a representative of the critical SAR boundary between active and inactive α-substituted nitrosopiperidines. The compound is mutagenic in S. cerevisiae with metabolic activation, whereas the 2,6-dimethyl analog is non-mutagenic [5]. This binary activity difference within a closely related structural series, combined with the 1.55-fold potency difference between the S(+) and R(-) enantiomers [6][7], provides high-quality stereochemistry-resolved data points essential for calibrating models that aim to distinguish hazardous from non-hazardous nitrosamine impurities based on methylation pattern and chiral configuration.

Analytical Method Development and Reference Standard Qualification for Nitrosamine Trace Analysis

Analytical laboratories tasked with developing and validating GC-MS/MS or LC-MS/MS methods for nitrosamine impurity quantification in active pharmaceutical ingredients should select 2-MNP as a method development standard when the drug substance contains a 2-methylpiperidine moiety or when 2-MNP is among the predicted nitrosamine impurities from a precursor risk assessment. The compound's well-defined molecular properties (exact mass 128.0950 Da, molecular formula C₆H₁₂N₂O) and availability at defined purity levels (e.g., 95% as listed by multiple suppliers) facilitate accurate preparation of calibration standards. The documented 5-fold slower formation kinetics [2] relative to NPIP support the expectation of lower absolute impurity levels, requiring method LOQ validation in the sub-ppm range consistent with the higher AI limit of the nitrosopiperidine structural group [1].

Quote Request

Request a Quote for 2-Methylnitrosopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.